Chloromethyl butyl ether
Overview
Description
Chloromethyl butyl ether is an organic compound with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain .
Synthesis Analysis
Ethers are typically synthesized from alcohols or their conjugate bases. One important procedure, known as the Williamson Ether Synthesis, proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide . For example, tert-butyl methyl ether, a substance used in the 1990s as an octane booster in gasoline, is best prepared by reaction of tert-butoxide ion with iodomethane rather than by reaction of methoxide ion with 2-chloro-2-methylpropane .Molecular Structure Analysis
The molecular formula of Chloromethyl butyl ether is C5H11ClO . The molecule contains a total of 17 bond(s). There are 6 non-H bond(s), 3 rotatable bond(s), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis
Ethers, including Chloromethyl butyl ether, are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Ethers have boiling points that are about the same as alkanes of comparable molar mass . The presence of an electronegative oxygen atom gives ethers a small dipole moment .Scientific Research Applications
Formation and Degradation of Chloro Organic Compounds : Chloromethyl butyl ether (CMBE) has been studied in the context of the formation and degradation of chloro organic compounds. Research indicates that chloro derivatives such as 1,2-Dichloro-2-methylpropane and 3-chloro-2-chloromethylpropene can be formed through reactions involving tert-butyl ethers in the presence of chloride ions. These findings are significant for understanding the chemical pathways and environmental impact of chloro organic compounds (Cysewski et al., 2006).
Anion Exchange Membranes Preparation : A novel chloromethylation method using 1,4-bis (chloromethoxy) butane (BCMB) as a chloromethylating reagent highlights an efficient and non-carcinogenic approach for preparing anion exchange membranes. This method, applied to poly (phthalazinon ether sulfone ketone) (PPESK), has potential applications in membrane technology, especially for ion exchange capacity and chemical stability enhancements (Lu et al., 2013).
Lipid Extraction in Lipidomics : In lipidomics research, methyl-tert-butyl ether (MTBE) has been demonstrated as an efficient medium for lipid extraction. MTBE's properties, such as low density and simplified phase separation, facilitate cleaner and faster lipid recovery, essential for accurate lipid profiling in various biological samples (Matyash et al., 2008).
Phase-Transfer Catalysis : Chloromethyl butyl ether is also relevant in the field of phase-transfer catalysis. Research describes the etherification of 4,4′-bis(chloromethyl)-1,1′-biphenyl and 1-butanol catalyzed by a novel multi-site phase-transfer catalyst. This catalyst demonstrates higher reactivity compared to traditional quaternary ammonium salts, offering advancements in reaction kinetics and efficiency (Wang et al., 2005).
Reagent for Introducing Alcohol-Protecting Groups : As a reagent, tert-Butyl Chloromethyl Ether is used for introducing acid-labile alcohol- or imidazole-protecting groups in organic synthesis. Its handling and storage precautions, along with its physical data, are crucial for its application in synthetic procedures (West & Bender, 2001).
Reaction Products in Atmospheric Chemistry : The reactivity of butyl vinyl ether with chlorine atoms and hydroxyl radicals has been studied to understand its atmospheric implications. The main oxidation products include butyl formate and butyl chloroacetate, providing insights into the tropospheric lifetime and degradation pathways of these compounds (Colmenar et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(chloromethoxy)butane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-2-3-4-7-5-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFNOUUWYACOKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455278 | |
Record name | CHLOROMETHYL BUTYL ETHER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl butyl ether | |
CAS RN |
2351-69-1 | |
Record name | CHLOROMETHYL BUTYL ETHER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethoxy)butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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